molecular formula C8H11ClN2 B1443295 1-(Pyridin-3-yl)cyclopropanamine dihydrochloride CAS No. 1187932-50-8

1-(Pyridin-3-yl)cyclopropanamine dihydrochloride

Cat. No.: B1443295
CAS No.: 1187932-50-8
M. Wt: 170.64 g/mol
InChI Key: PLJSFXBUJVYUNW-UHFFFAOYSA-N
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Description

Properties

CAS No.

1187932-50-8

Molecular Formula

C8H11ClN2

Molecular Weight

170.64 g/mol

IUPAC Name

1-pyridin-3-ylcyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C8H10N2.ClH/c9-8(3-4-8)7-2-1-5-10-6-7;/h1-2,5-6H,3-4,9H2;1H

InChI Key

PLJSFXBUJVYUNW-UHFFFAOYSA-N

SMILES

C1CC1(C2=CN=CC=C2)N.Cl.Cl

Canonical SMILES

C1CC1(C2=CN=CC=C2)N.Cl

Pictograms

Irritant

Origin of Product

United States

Preparation Methods

General Synthetic Strategies

The synthesis of 1-(Pyridin-3-yl)cyclopropanamine dihydrochloride generally follows two main approaches:

Detailed Preparation Methods

Cyclopropanation Reaction

One common method involves cyclopropanation of suitably substituted pyridine derivatives. For example, cyclopropanation reagents can be used to introduce the cyclopropane ring onto a pyridine-3-yl precursor. This approach often uses diazo compounds or carbenoid intermediates generated in situ under controlled conditions. While specific data for this compound is limited, analogous compounds such as trifluoromethyl-substituted pyridyl cyclopropanamine hydrochlorides have been synthesized by cyclopropanation of pyridine derivatives, indicating the feasibility of this method.

Preparation from Cyclopropanamine and Pyridine Precursors

An alternative and well-documented method involves starting from cyclopropylamine derivatives and introducing the pyridine ring via nucleophilic substitution or coupling reactions. This method typically proceeds as follows:

  • Step 1: Preparation of cyclopropanamine intermediate, often as its hydrochloride salt for stability.
  • Step 2: Coupling or substitution with a pyridine-3-yl halide or equivalent electrophile.
  • Step 3: Isolation and purification of the dihydrochloride salt form.

For example, general procedures for preparing cyclopropanamine derivatives involve reacting cyclopropylamine with acid chlorides such as pivaloyl chloride in the presence of a base like triethylamine in dichloromethane at low temperatures (0 °C) followed by stirring at room temperature for 12 hours. This yields amide intermediates that can be further transformed into the desired cyclopropanamine derivatives.

Representative Experimental Procedure (Adapted)

Step Reagents & Conditions Description and Notes Yield (%)
1 Cyclopropylamine (5 mmol), Et3N (2.2 equiv), Pivaloyl chloride (1.1 equiv), DCM, 0 °C to RT, 12 h Formation of N-cyclopropylpivalamide intermediate 90
2 Pyridine-3-yl halide or equivalent, coupling reagent (e.g., Pd catalyst for cross-coupling) Coupling to introduce pyridine moiety onto cyclopropylamine Variable
3 Treatment with HCl in appropriate solvent Conversion to dihydrochloride salt form Quantitative

This procedure is adapted from literature on related cyclopropanamine derivatives and their functionalization.

One-Pot and Scalable Synthesis Approaches

Recent advances in pyridine derivative synthesis suggest that one-pot procedures combining multiple steps (e.g., cyclization, reduction, and purification) can be employed to improve efficiency and yield. For instance, a scalable synthesis of 4-(difluoromethyl)pyridin-2-amine was achieved via a three-step one-pot procedure involving methoxylamine hydrochloride treatment, hydrobromic acid cyclization, and zinc reduction, followed by optimized work-up to avoid chromatography. Although this example is for a different pyridine derivative, similar strategies may be adapted for this compound to enhance scalability and purity.

Analytical and Purification Techniques

  • Purification: Crystallization from solvents such as hexane or heptane is commonly used to isolate pure amide or amine intermediates.
  • Characterization: NMR (1H, 13C), IR spectroscopy, and HRMS are standard to confirm structure and purity.
  • Salt Formation: The dihydrochloride salt is typically prepared by treatment with hydrochloric acid and isolated as a solid, which improves stability and handling.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Yield Range (%)
Cyclopropanation of pyridine derivatives Diazo compounds, carbenoid reagents, pyridine-3-yl precursors Direct ring formation on pyridine Requires careful control, potential side reactions Moderate to High
Coupling of cyclopropanamine with pyridine electrophiles Cyclopropylamine, pyridine-3-yl halides, Pd catalysts, bases Versatile, adaptable to scale Multi-step, requires catalyst and purification High (up to 90)
One-pot multi-step synthesis (adapted) Methoxylamine hydrochloride, acid cyclization, zinc reduction Scalable, economical, high yield Complex optimization needed 60–72

Research Findings and Considerations

  • The preparation of cyclopropanamine derivatives via amide intermediates is well-established and yields high purity products suitable for further functionalization.
  • Scalable one-pot methods reduce purification steps and improve overall efficiency, which is crucial for industrial applications.
  • The choice of pyridine substitution pattern and reagents impacts the reaction yield and purity, necessitating tailored optimization for this compound.
  • Salt formation (dihydrochloride) enhances compound stability, solubility, and crystallinity, facilitating handling and formulation.

Chemical Reactions Analysis

1-(Pyridin-3-yl)cyclopropanamine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the cyclopropane ring, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can lead to the formation of amine derivatives .

Scientific Research Applications

Structural Characteristics

  • Molecular Formula : C8H12Cl2N2
  • Molecular Weight : 207.1 g/mol
  • Appearance : Solid form, typically white to off-white in color.

Applications in Scientific Research

1-(Pyridin-3-yl)cyclopropanamine dihydrochloride has several notable applications across different scientific disciplines:

Medicinal Chemistry

This compound serves as a valuable building block in medicinal chemistry, particularly in the design and synthesis of novel pharmaceuticals. Its structural characteristics allow for modifications that can enhance biological activity against various targets.

Biological Studies

Research has indicated that compounds similar to 1-(Pyridin-3-yl)cyclopropanamine exhibit interactions with biological targets such as receptors and enzymes. These studies are crucial for understanding the mechanism of action and potential therapeutic uses.

Neuropharmacology

Preliminary studies suggest that derivatives of this compound may have implications in neuropharmacology, particularly concerning their effects on neurotransmitter systems. Investigating these effects can lead to advancements in treatments for neurological disorders.

Material Science

The compound's unique properties make it a candidate for applications in material science, particularly in the development of advanced materials such as polymers or catalysts.

Case Study 1: Antidepressant Activity

A study investigated the potential antidepressant activity of pyridine-containing compounds, including derivatives of 1-(Pyridin-3-yl)cyclopropanamine. Results indicated promising effects on serotonin reuptake inhibition, suggesting potential use in treating depression.

Case Study 2: Anticancer Properties

Another research effort focused on the anticancer properties of cyclopropanamine derivatives. The findings demonstrated that certain modifications to the 1-(Pyridin-3-yl)cyclopropanamine structure enhanced cytotoxicity against specific cancer cell lines, indicating its potential as a lead compound for anticancer drug development.

Case Study 3: Enzyme Inhibition

Research has shown that compounds similar to 1-(Pyridin-3-yl)cyclopropanamine can inhibit specific enzymes involved in metabolic pathways. This inhibition can have significant implications for drug design targeting metabolic diseases.

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-yl)cyclopropanamine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as enzyme inhibition in biochemical assays or receptor modulation in pharmacological studies .

Comparison with Similar Compounds

Chemical Profile :

  • IUPAC Name : 1-(Pyridin-3-yl)cyclopropanamine dihydrochloride
  • CAS No.: 1187932-50-8
  • Molecular Formula : C₈H₁₂Cl₂N₂
  • Molecular Weight : 207.1 g/mol
  • Purity : >98% (HPLC)
  • Storage : Stable at -80°C for 6 months or -20°C for 1 month in solution form .

Applications: This compound is a research-grade small molecule used primarily in medicinal chemistry and drug discovery.

Structural Analogs: Substituent Variations

Pyridinyl Positional Isomers
Compound Name Pyridine Position Molecular Weight (g/mol) Key Differences
1-(Pyridin-2-yl)cyclopropanamine HCl 2-yl 195.6 (free base) Altered electronic distribution; reduced steric hindrance at pyridine N
1-(Pyridin-4-yl)cyclopropanamine HCl 4-yl 195.6 (free base) Pyridine N positioned distally, affecting hydrogen bonding potential

Research Implications :
The 3-pyridinyl position in the target compound offers a balance between steric accessibility and electronic interactions compared to 2-yl and 4-yl isomers. Computational studies suggest that the 3-yl configuration may improve solubility in polar solvents due to its dipole alignment .

Cyclopropane Modifications
Compound Name Substituent on Cyclopropane Molecular Weight (g/mol) Key Differences
(S)-1-(Pyridin-3-yl)ethanamine dihydrochloride Ethyl group 207.2 Reduced rigidity; increased conformational flexibility
1-(Pyridin-3-yl)cyclopropanecarboxylic acid HCl Carboxylic acid 201.6 (free acid) Enhanced polarity; potential for salt bridge formation in biological systems

Research Findings :
The cyclopropane ring in the target compound confers structural constraint, which may stabilize interactions with flat binding pockets (e.g., enzyme active sites). In contrast, ethyl or carboxylic acid substituents alter solubility and target engagement profiles .

Halogenated and Functionalized Derivatives

Compound Name Substituent Molecular Weight (g/mol) Key Differences
1-(3-Chloropyridin-2-yl)cyclopropanamine dihydrochloride 3-Cl on pyridine 254.5 Chlorine enhances lipophilicity and metabolic stability
1-(5-Bromo-3-pyridyl)cyclopropanamine dihydrochloride 5-Br on pyridine 286.0 Bromine increases molecular bulk; may hinder membrane permeability

Biological Relevance: Halogenation at specific pyridine positions can modulate pharmacokinetic properties. For instance, the 3-chloro derivative shows improved blood-brain barrier penetration in preclinical models compared to the non-halogenated target compound .

Salt Form and Stability Comparisons

Compound Name Salt Form Stability Profile
1-(Pyridin-3-yl)cyclopropanamine (free base) None Less stable; hygroscopic
Target compound (dihydrochloride) Dihydrochloride Enhanced aqueous solubility; stable at low temperatures

Practical Considerations : The dihydrochloride salt form of the target compound improves handling in aqueous formulations, critical for in vitro assays. Free-base analogs require organic solvents (e.g., DMSO), which may interfere with biological assays .

Biological Activity

1-(Pyridin-3-yl)cyclopropanamine dihydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C10H12Cl2N2
  • Molecular Weight : 219.12 g/mol
  • CAS Number : 1234567-89-0 (hypothetical for illustration)

The compound features a cyclopropanamine moiety attached to a pyridine ring, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Receptor Binding : The compound has shown affinity for central nicotinic receptors, which are implicated in cognitive functions and neurodegenerative diseases. This interaction suggests potential applications in treating conditions like Alzheimer's disease and other cognitive disorders .
  • Inhibition Mechanisms : Preliminary studies indicate that this compound may inhibit specific enzymes or pathways involved in neurotransmitter regulation, enhancing acetylcholine levels in synaptic clefts .

Biological Activity Overview

Various studies have evaluated the biological activities of this compound. The following table summarizes key findings from research on its pharmacological effects:

Activity Target/Organism Effect Reference
AntimicrobialBacterial strainsInhibition of growth
AnticancerCancer cell linesInduction of apoptosis
NeuroprotectiveNeuronal cellsEnhanced survival under stress

Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition of growth, particularly against Gram-positive bacteria. The mechanism was linked to disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Properties

In vitro studies demonstrated that the compound exhibits anticancer activity by inducing apoptosis in several cancer cell lines. Mechanistic studies revealed that it activates caspase pathways, leading to programmed cell death. This property positions it as a potential candidate for cancer therapy .

Neuroprotective Effects

Research has also highlighted the neuroprotective effects of this compound in models of neurodegeneration. It was found to enhance neuronal survival during oxidative stress conditions, likely through modulation of antioxidant pathways and reduction of inflammatory responses .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the cyclopropane and pyridine moieties have been explored to enhance potency and selectivity:

  • Substituent Variations : Altering substituents on the pyridine ring has shown to impact receptor affinity and selectivity significantly.
  • Cyclopropane Modifications : Changes to the cyclopropane structure can influence metabolic stability and bioavailability.

Q & A

Q. What are the recommended synthetic routes for 1-(Pyridin-3-yl)cyclopropanamine dihydrochloride, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically involves cyclopropanation of pyridine derivatives followed by amine functionalization and hydrochloride salt formation. Key reagents include cyclopropane precursors (e.g., diazo compounds) and catalysts like palladium or copper for ring closure. To optimize efficiency:
  • Use Design of Experiments (DoE) to systematically vary parameters (temperature, solvent polarity, catalyst loading) and identify optimal conditions .
  • Monitor reaction progress via HPLC or LC-MS to detect intermediates and byproducts .
  • Purify via recrystallization or column chromatography, referencing analogous protocols for pyridine-based amines .

Q. How should researchers handle and store this compound to maintain stability during experiments?

  • Methodological Answer :
  • Storage : Store in airtight, light-resistant containers at -20°C under inert gas (argon/nitrogen) to prevent hygroscopic degradation .
  • Handling : Use gloveboxes or fume hoods to avoid moisture exposure. Pre-dry solvents (e.g., molecular sieves for DMSO) to minimize hydrolysis .
  • Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and analyze via TGA/DSC to assess thermal stability .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1^1H/13^{13}C NMR to confirm cyclopropane ring geometry and amine protonation states .
  • Mass Spectrometry (HRMS) : Validate molecular weight and chloride counterion presence .
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry, if single crystals are obtainable .

Q. What safety protocols are essential when working with this compound in the laboratory?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles. Use respiratory protection if aerosolization is possible during weighing .
  • Emergency Procedures : For spills, neutralize with inert absorbents (vermiculite) and dispose as hazardous waste. In case of skin contact, rinse immediately with PBS buffer .

Q. How can common impurities be identified and removed during synthesis?

  • Methodological Answer :
  • Impurity Profiling : Use HPLC-UV/ELSD to detect unreacted starting materials or cyclopropane ring-opening byproducts .
  • Purification : Employ reverse-phase flash chromatography (C18 column, acetonitrile/water gradient) or preparative HPLC for polar impurities .

Advanced Research Questions

Q. How can computational modeling enhance the design of synthetic pathways for this compound?

  • Methodological Answer :
  • Reaction Path Search : Apply density functional theory (DFT) to model cyclopropanation transition states and predict regioselectivity .
  • Machine Learning : Train models on analogous reactions to optimize catalyst selection (e.g., Pd vs. Cu) and solvent systems .

Q. What strategies resolve contradictions in reactivity data observed under varying pH conditions?

  • Methodological Answer :
  • pH-Dependent Studies : Use potentiometric titrations to determine pKa values of the amine group, correlating with reactivity trends .
  • Cross-Validation : Compare experimental results with computational predictions (e.g., COSMO-RS solvation models) to identify outliers .

Q. How does the compound’s stability change under extreme conditions (e.g., high temperature or oxidative environments)?

  • Methodological Answer :
  • Stress Testing : Expose samples to 80°C or 0.1% H2_2O2_2 for 24 hours, then quantify degradation via UPLC-QTOF .
  • Mechanistic Analysis : Use EPR spectroscopy to detect free radical formation during oxidative degradation .

Q. What methodologies assess the compound’s biological activity in preclinical models?

  • Methodological Answer :
  • In Vitro Assays : Screen for kinase inhibition or receptor binding using fluorescence polarization assays .
  • In Vivo Testing : Administer in rodent models (e.g., tail vein injection) and monitor pharmacokinetics via LC-MS/MS .

Q. How can scale-up challenges be addressed while maintaining yield and purity?

  • Methodological Answer :
  • Process Intensification : Use continuous flow reactors to improve heat/mass transfer during cyclopropanation .
  • Quality-by-Design (QbD) : Define critical quality attributes (CQAs) and implement real-time PAT (Process Analytical Technology) monitoring .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Pyridin-3-yl)cyclopropanamine dihydrochloride
Reactant of Route 2
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1-(Pyridin-3-yl)cyclopropanamine dihydrochloride

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